1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

描述

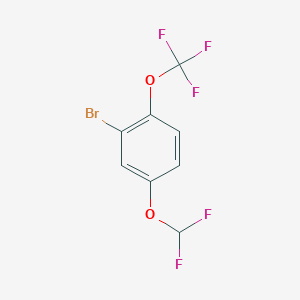

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O2. It is a brominated aromatic compound that contains both difluoromethoxy and trifluoromethoxy substituents.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity 1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at position 1 undergoes nucleophilic substitution under strongly basic conditions. Key reactions include:

Reaction with Lithium Diisopropylamide (LDA):

In tetrahydrofuran (THF) at −78°C, LDA deprotonates the aromatic ring, enabling carboxylation via CO₂ insertion to yield 5-bromo-2-trifluoromethoxy-benzoic acid (49% yield) .

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| LDA, THF, −78°C, CO₂ | 5-Bromo-2-trifluoromethoxy-benzoic acid | 49% |

Aryllithium Formation:

Reaction with n-butyllithium in THF at −78°C generates an aryllithium intermediate, which reacts with electrophiles like Weinreb amides to form ketones (e.g., tetrahydro-2H-pyran-4-yl(4-(trifluoromethoxy)phenyl)methanone, 812 mg) .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling:

Using Pd(OAc)₂ and triphenylphosphine in ethanol/toluene with Na₂CO₃, the compound couples with boronic acids to form biaryl derivatives (e.g., 94% yield at 100°C) .

Direct Arylation of Heteroarenes:

PdCl(C₃H₅)(dppb) or Pd(OAc)₂ catalyzes coupling with heteroarenes (e.g., 2-methylthiophene) in DMA at 150°C, yielding regioselective C5-arylated products (93–95% yield) . Steric hindrance from substituents minimally affects reactivity .

| Catalyst | Base | Temperature | Product Yield | Source |

|---|---|---|---|---|

| PdCl(C₃H₅)(dppb) | KOAc | 150°C | 93% | |

| Pd(OAc)₂ | Na₂CO₃ | 100°C | 94% |

Radical Reactions

Under radical conditions, bromine can be replaced via chain-transfer mechanisms:

Trifluoromethoxylation:

Using photoredox catalysts or radical initiators, bromine is substituted by trifluoromethoxy groups. This reaction proceeds via a radical pathway, tolerating diverse functional groups .

Functional Group Transformations

Oxidation:

The difluoromethoxy group resists oxidation under standard conditions (e.g., KMnO₄), preserving the OCF₂H moiety .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-difluoromethoxy-2-(trifluoromethoxy)benzene .

Comparative Reactivity

The trifluoromethoxy group enhances electrophilicity at the bromine-bearing carbon, accelerating substitution compared to non-fluorinated analogs. Steric effects from adjacent substituents marginally influence reaction rates .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing fluorinated aromatics in medicinal and materials chemistry. Further studies exploring its behavior under photochemical or electrochemical conditions could expand its synthetic utility.

科学研究应用

Organic Synthesis

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating derivatives with specific properties. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or alkoxides under suitable conditions.

- Coupling Reactions : It can participate in cross-coupling reactions like Suzuki or Heck reactions to form biaryl compounds.

Medicinal Chemistry

The compound is significant in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds. The fluorine atoms enhance metabolic stability and bioavailability, which are critical for drug efficacy. Notable applications include:

- Antimicrobial Agents : Research suggests that halogenated compounds exhibit antimicrobial properties against resistant bacterial strains.

- Cancer Therapeutics : Some studies indicate that fluorinated compounds may have synergistic effects when combined with existing cancer therapies.

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials known for specific electronic and optical properties. Its unique electronic characteristics make it suitable for developing high-performance polymers and coatings.

Agricultural Chemistry

This compound also plays a role in agricultural chemistry as an intermediate in synthesizing agrochemicals, including herbicides and pesticides. The incorporation of fluorinated groups often enhances the efficacy and stability of these compounds.

Inhibition Studies

Research indicates that compounds with trifluoromethyl groups exhibit increased potency for inhibiting specific biological pathways compared to non-fluorinated analogs. This suggests that this compound may similarly impact biological systems.

Antimicrobial Activity

Investigations into related halogenated compounds have demonstrated antimicrobial properties against resistant strains of bacteria, highlighting the potential of this compound in addressing antibiotic resistance.

Cancer Research

Fluorinated compounds have shown promise in preclinical trials for enhancing the effectiveness of existing cancer therapies, indicating that this compound may also possess anticancer properties worth exploring.

作用机制

The mechanism of action of 1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .

相似化合物的比较

Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but lacks the difluoromethoxy group.

1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms but does not have the difluoromethoxy or trifluoromethoxy substituents.

Uniqueness

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .

生物活性

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethoxy and difluoromethoxy groups contributes to its chemical stability and lipophilicity, which are essential for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H4BrF5O2. The compound features a bromine atom and two distinct fluorinated methoxy groups, which influence its reactivity and interaction with biological targets.

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving membrane permeability and receptor binding affinity. These modifications can lead to increased potency in pharmacological applications.

Case Studies

- Anticancer Activity : Research has indicated that similar fluorinated compounds can inhibit key enzymes involved in cancer progression. For instance, compounds with trifluoromethoxy groups have shown effectiveness against various cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .

- Antimicrobial Properties : Some studies have reported that fluorinated aromatic compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other fluorinated benzene derivatives. For example, the introduction of trifluoromethyl groups has been associated with increased inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare its activity with related compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of fluorinated compounds similar to this compound. These investigations highlight the importance of fluorine substitution in enhancing biological activity and selectivity towards specific targets .

Pharmacokinetics

The pharmacokinetic profiles of fluorinated compounds indicate favorable absorption and distribution characteristics due to their lipophilic nature. This suggests that this compound may exhibit similar properties, potentially leading to effective therapeutic applications.

属性

IUPAC Name |

2-bromo-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O2/c9-5-3-4(15-7(10)11)1-2-6(5)16-8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXFZVXUIZQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。